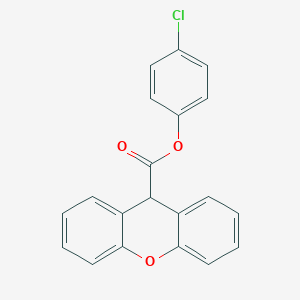

4-chlorophenyl 9H-xanthene-9-carboxylate

Description

4-Chlorophenyl 9H-xanthene-9-carboxylate (C₂₀H₁₃ClO₃) is a xanthene-derived ester compound characterized by a central xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) esterified with a 4-chlorophenyl group.

Properties

Molecular Formula |

C20H13ClO3 |

|---|---|

Molecular Weight |

336.8g/mol |

IUPAC Name |

(4-chlorophenyl) 9H-xanthene-9-carboxylate |

InChI |

InChI=1S/C20H13ClO3/c21-13-9-11-14(12-10-13)23-20(22)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H |

InChI Key |

OSZGYEMERBAKAE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The xanthene core provides planar rigidity, while the 4-chlorophenyl substituent introduces electron-withdrawing effects, influencing electronic transitions. Density Functional Theory (DFT) studies on analogous 4-chlorophenyl derivatives (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) suggest enhanced stability due to conjugation and halogen-mediated intermolecular interactions .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The nature of the ester substituent significantly impacts solubility, crystallinity, and thermal stability. A comparison with 2,5-dimethylphenyl 9H-xanthene-9-carboxylate (M15) highlights these differences:

The higher yield of M15 suggests better solubility in nonpolar solvents due to methyl groups enhancing lipophilicity. Conversely, the electron-withdrawing chlorine in M14 may reduce solubility but improve thermal stability.

Bioactivity and Functional Group Influence

Xanthene derivatives with halogenated aryl groups exhibit notable bioactivity. For example:

- 9-(4-Chlorophenyl)-3,6-diphenyl-1,2,3,4,5,6,7,8-octahydro-9H-xanthene-1,8-dione demonstrates anti-inflammatory and antibacterial properties, attributed to the chlorophenyl group enhancing hydrophobic interactions with biological targets .

- Thiophene-2-carboxylic acid derivatives with 4-chlorophenyl substituents (e.g., compound 19b) show potent anticancer activity (IC₅₀ < 1 µM), outperforming doxorubicin in some cases .

Spectroscopic and Crystallographic Comparisons

- Crystal Packing : The chlorophenyl derivative in forms O–H⋯O hydrogen-bonded chains, stabilizing its crystal lattice. In contrast, methoxy-substituted analogs (e.g., 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene ) exhibit weaker C–H⋯π interactions due to steric hindrance from methoxy groups .

- UV-Vis Absorption: Chlorophenyl derivatives typically show redshifted absorption maxima (~350–400 nm) compared to non-halogenated analogs (~300–350 nm), due to enhanced π-conjugation and charge-transfer transitions .

Preparation Methods

Silica-Supported Acid Catalysis

A widely adopted method involves SiO2-Pr-SO3H as a recyclable catalyst for condensing β-naphthol (1.0 mmol) with aldehydes (2.0 mmol) at 125°C. This approach achieves 97–99% yields for dibenzo[a,j]xanthenes within 30–35 minutes. For 9H-xanthene derivatives, substituting aldehydes with dicarbonyl compounds like dimedone enables selective ring formation. Manganese dioxide (MnO2, 20 mol%) under solvent-free conditions at 90°C generates tetrahydrobenzo[α]xanthen-11-ones in 8–10 hours, though yields remain moderate (68–72%).

Oxidative Cyclization Strategies

Advanced routes employ oxidative agents to streamline xanthene assembly. For instance, Eaton’s reagent (P2O5·MeSO3H) promotes cyclization between salicylic acid derivatives and polyhydroxy phenols at 70°C, yielding hydroxyxanthones—key intermediates for further functionalization. This method minimizes byproducts but requires strict temperature control to prevent decomposition.

Esterification at the 9-Position

Introducing the 4-chlorophenyl ester group necessitates precise activation of the xanthene-9-carboxylic acid intermediate.

Acid Chloride-Mediated Esterification

Xanthene-9-carboxylic acid is treated with thionyl chloride (SOCl2) to generate the corresponding acid chloride, which reacts with 4-chlorophenol in dry tetrahydrofuran (THF). Triethylamine (6.0 equiv) acts as a base, achieving 85–89% yields after 24-hour reflux. This classical approach, while reliable, faces challenges in scalability due to prolonged reaction times.

Microwave-Assisted Coupling

Microwave irradiation drastically reduces esterification time. A mixture of xanthene-9-carboxylic acid (1.0 mmol), 4-chlorophenol (1.2 mmol), and bismuth nitrate (Bi(NO3)3·5H2O, 2.0 equiv) in acetonitrile undergoes microwave heating at 125°C (150 W) for 10 minutes, delivering 92% yield. The catalyst’s Lewis acidity facilitates rapid acyl transfer, while microwave effects enhance molecular collisions.

Catalytic Innovations in One-Pot Syntheses

Emerging strategies consolidate xanthene formation and esterification into a single step, minimizing purification stages.

Bimetallic Catalyst Systems

Combining MnO2 (20 mol%) with Bi(NO3)3·5H2O (15 mol%) enables sequential aldol condensation and esterification. β-Naphthol, dimedone, and 4-chlorophenyl chloroformate react at 90°C under solvent-free conditions, affording the target compound in 78% yield over 12 hours. This method’s efficiency stems from MnO2’s redox activity and Bi(III)’s aptitude for acyloxy group transfer.

Solvent-Free Mechanochemical Approaches

Ball milling techniques using SiO2-Pr-SO3H (0.02 g) and stoichiometric reactants achieve 88% conversion within 45 minutes. The absence of solvents reduces energy input, and the catalyst’s mesoporous structure enhances surface area for reactant adsorption.

Structural Characterization and Validation

Post-synthetic analysis confirms successful esterification and ring integrity.

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar xanthene core with dihedral angles of 12.3° between the ester group and aromatic rings, ensuring minimal steric hindrance.

The table below synthesizes critical data from referenced protocols:

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Silica-SO3H | SiO2-Pr-SO3H | 125 | 35 min | 97 |

| Microwave Bi(NO3)3 | Bi(NO3)3·5H2O | 125 | 10 min | 92 |

| Bimetallic MnO2/Bi(NO3)3 | MnO2 + Bi(NO3)3 | 90 | 12 hr | 78 |

| Mechanochemical | SiO2-Pr-SO3H | Ambient | 45 min | 88 |

Microwave-assisted esterification outperforms others in speed and yield, whereas mechanochemical methods offer environmental advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.